molecular formula C10H9Cl B579520 [(1E,3E)-4-Chloro-1,3-butadienyl]benzene CAS No. 18684-87-2

[(1E,3E)-4-Chloro-1,3-butadienyl]benzene

Cat. No.: B579520
CAS No.: 18684-87-2
M. Wt: 164.632
InChI Key: IBQSWRZSFAZZQG-UHFFFAOYSA-N
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Description

[(1E,3E)-4-Chloro-1,3-butadienyl]benzene is an organic compound with the molecular formula C10H9Cl. It is a derivative of butadiene, where one of the hydrogen atoms is replaced by a chlorine atom and another by a phenyl group. This compound is of interest due to its conjugated diene structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene can be achieved through various methods. One common approach involves the Heck reaction, where a palladium-catalyzed coupling of olefins and β-bromostyrenes is employed. This method provides good yields and selectivity . Another method involves the Suzuki-Miyaura reaction between vinyl boric acid and vinyl bromides .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Heck reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The use of immobilized catalysts and fluorine chemicals can further enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

[(1E,3E)-4-Chloro-1,3-butadienyl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, reduced derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(1E,3E)-4-Chloro-1,3-butadienyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1E,3E)-4-Chloro-1,3-butadienyl]benzene involves its interaction with various molecular targets. The conjugated diene structure allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are important in organic synthesis. The chlorine atom can also participate in nucleophilic substitution reactions, making the compound versatile in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1E,3E)-4-Chloro-1,3-butadienyl]benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the chlorine atom and the conjugated diene system makes it particularly useful in various synthetic applications .

Properties

IUPAC Name

[(1E,3E)-4-chlorobuta-1,3-dienyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H/b8-4+,9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQSWRZSFAZZQG-KBXRYBNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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